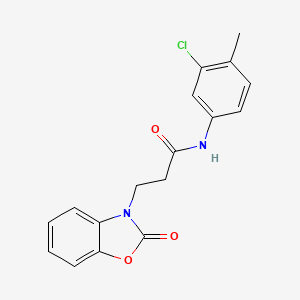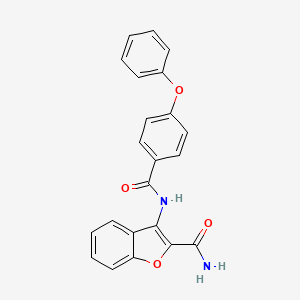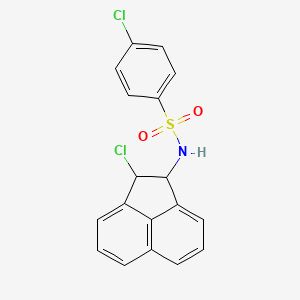![molecular formula C16H15N3O4 B6576464 5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid CAS No. 1105191-52-3](/img/structure/B6576464.png)
5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Übersicht
Beschreibung
The compound is a derivative of pyrazolo[4,3-c]pyridine, which is a type of heterocyclic compound . Pyrazolo[4,3-c]pyridines are known to have various biological activities and are used in the development of new therapeutic agents . The presence of the carboxylic acid group (-COOH) and the methoxyethyl group (-OCH2CH3) suggest that this compound might have unique chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]pyridine core, with a phenyl group, a carboxylic acid group, and a methoxyethyl group attached to different positions on the ring system .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group might make the compound acidic. The methoxyethyl group might increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The structural similarity of many drugs to DNA bases (such as adenine and guanine) plays a crucial role in their effectiveness. Fused pyridine derivatives, including our compound of interest, have demonstrated antiviral activity. Researchers have explored their potential in inhibiting viral replication and preventing infection. Further studies are needed to elucidate the specific mechanisms and optimize their antiviral properties .
Anticancer Properties
Fused pyridine derivatives have garnered interest in cancer research due to their diverse bioactivities. Our compound may exhibit antiproliferative effects against cancer cells. Researchers have investigated its potential as a scaffold for designing novel anticancer agents. Mechanistic studies are essential to understand its interactions with cellular targets and pathways .
Antibacterial Applications
The compound’s structure suggests potential antibacterial properties. Researchers have explored fused pyridine derivatives for their ability to inhibit bacterial growth and combat infections. Investigating its efficacy against specific bacterial strains and understanding its mode of action could lead to valuable therapeutic agents .
Antifungal Activity
Fused pyridine derivatives, including our compound, have been studied for their antifungal potential. They may interfere with fungal cell membranes, enzymes, or other vital processes. Evaluating their efficacy against various fungal species is crucial for developing effective antifungal drugs .
Anti-Inflammatory Effects
Inflammation plays a central role in various diseases. Our compound’s structural features suggest possible anti-inflammatory properties. Researchers have investigated fused pyridine derivatives as potential anti-inflammatory agents. Understanding their mechanisms of action and optimizing their potency could lead to novel therapies .
Antimalarial Applications
Malaria remains a global health challenge. Fused pyridine derivatives have been explored for their antimalarial activity. Investigating their effects on Plasmodium parasites and their safety profiles is essential for developing effective antimalarial drugs .
Solubility, Polarity, and Lipophilicity Enhancement
Apart from their biological activities, fused pyridine derivatives contribute positively to the physicochemical properties of compounds they are incorporated into. They enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity. These properties are crucial for drug formulation and bioavailability .
Other Potential Applications
While the above fields represent key areas of interest, fused pyridine derivatives continue to be explored for additional bioactivities. These include antituberculosis, cardiovascular, and other therapeutic applications. Researchers are continually uncovering new possibilities for these versatile compounds .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-23-8-7-18-9-12-14(13(10-18)16(21)22)17-19(15(12)20)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEXDKVIGGVXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122187 | |
| Record name | 3,5-Dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
CAS RN |
1105191-52-3 | |
| Record name | 3,5-Dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B6576381.png)
![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6576391.png)

![N-cyclohexyl-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6576394.png)
![(1S,9R,12S)-6-methoxy-12-(2-methoxybenzoyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6576396.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6576402.png)
![N-(3-ethylphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6576407.png)
![2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576427.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6576435.png)
![1-tert-butyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6576436.png)


![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6576458.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B6576470.png)